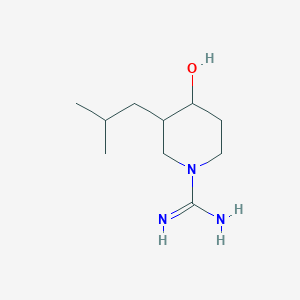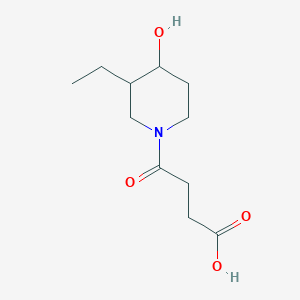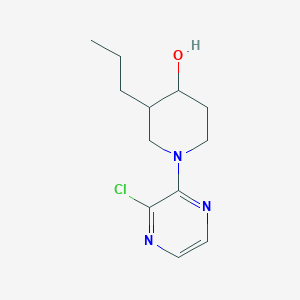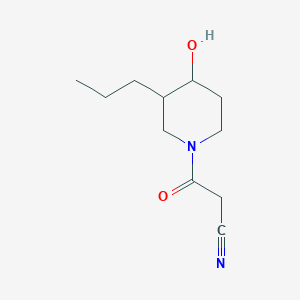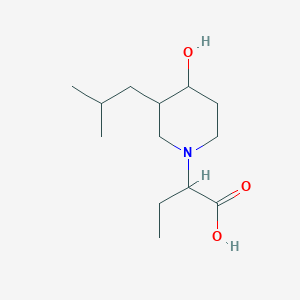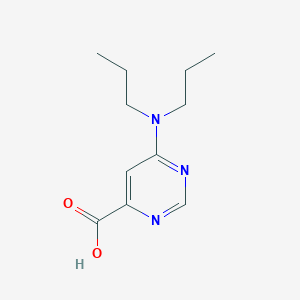
6-(Dipropylamino)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
6-(Dipropylamino)pyrimidine-4-carboxylic acid (DPC) is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . DPC is of great interest in scientific research due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. The Dimroth rearrangement, which involves the isomerization of heterocycles, is one such method used in the synthesis of condensed pyrimidines . The reaction of [Re (CO)5Br] with H2pmdc in ethanol (EtOH) led to the formation of the monomeric complex [Re (CO)3 (OH2) (etpmdc)], where etpmdc- is 6- (ethoxycarbonyl)pyrimidine-4-carboxylic acid anion .Molecular Structure Analysis
The molecular formula of DPC is C11H17N3O2 and its molecular weight is 223.27 g/mol. Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, which are part of the DPC structure, are influenced by the presence of the carboxyl group. Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .Applications De Recherche Scientifique
Synthesis and Derivatives
6-(Dipropylamino)pyrimidine-4-carboxylic acid has been a subject of interest in the synthesis of various chemical compounds. For instance, a study by Carboni, Settimo, and Segnini (1969) explored the synthesis of anthyridine derivatives, including a process that involved the conversion of similar pyrimidine-carboxylic acid compounds (Carboni, Settimo, & Segnini, 1969). Additionally, research by Temple et al. (1979) focused on synthesizing various derivatives of pyrimidine-2-carboxylic acid and assessing their antiallergenic activities (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).
Biological Applications
Pyrimidine derivatives, including those related to this compound, have shown potential in biological applications. Takahashi et al. (2002) developed novel retinoid X receptor antagonists using pyrimidine-5-carboxylic acids, highlighting their significance in cell differentiation and receptor activity (Takahashi, Ohta, Kawachi, Fukasawa, Hashimoto, & Kagechika, 2002).
Crystal Structure Analysis
The analysis of crystal structures involving pyrimidine derivatives, such as those related to this compound, has been conducted to understand their molecular interactions. Balasubramani, Muthiah, and Lynch (2007) researched the crystal structures of pyrimethamine and aminopyrimidine derivatives to explore hydrogen-bonded motifs and their molecular associations (Balasubramani, Muthiah, & Lynch, 2007).
Nonlinear Optical Properties
Pyrimidine derivatives, including those structurally related to this compound, have been studied for their nonlinear optical properties. Hussain et al. (2020) investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, revealing their potential in optoelectronics and medicine (Hussain et al., 2020).
Co-crystal Design
The design of co-crystals involving pyrimidine derivatives, similar to this compound, has been a focus in crystallography. Rajam et al. (2018) created cocrystals with various carboxylic acids, analyzing their hydrogen bonding patterns and structural motifs (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Mécanisme D'action
Target of Action
Pyrimidines, the core structure of this compound, are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can interact with their targets and cause changes in their activities . For instance, they can inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation .
Pharmacokinetics
It is known that pyrimidines generally have high gastrointestinal absorption .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain inflammatory mediators .
Safety and Hazards
Orientations Futures
Pyrimidines are considered a vital heterocyclic moiety due to their wide spectrum of biological and pharmacological activities. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The use of the Dimroth rearrangement in the synthesis of condensed pyrimidines is a key structural fragment of antiviral agents .
Propriétés
IUPAC Name |
6-(dipropylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNNVNHRSXCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
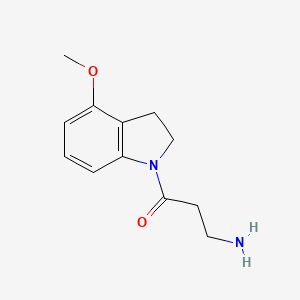
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
